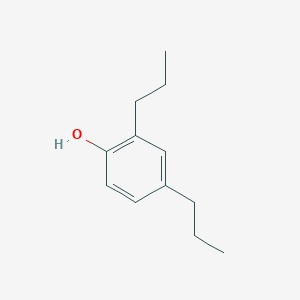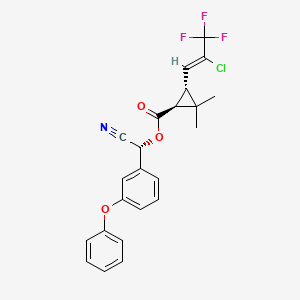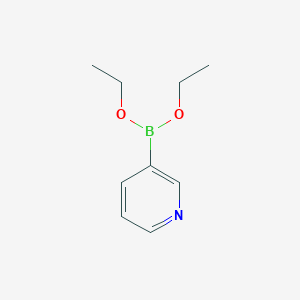
1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a fluoro-hydroxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde and 4-methylpyridin-2-one.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the nitrogen of 4-methylpyridin-2-one under basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the desired pyridinone compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 3-fluoro-4-hydroxyphenyl alcohols or amines.
Substitution: Formation of 3-substituted-4-hydroxyphenyl derivatives.
科学的研究の応用
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
- 3-Fluoro-4-hydroxyphenylpropanenitrile
- 3-Fluoro-4-hydroxyphenylacetic acid
- (3-Fluoro-4-hydroxyphenyl)methylurea
Comparison: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c1-8-4-5-14(12(16)6-8)9-2-3-11(15)10(13)7-9/h2-7,15H,1H3 |
InChIキー |
BDPWWCRKRHKDFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1)C2=CC(=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)




![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)


